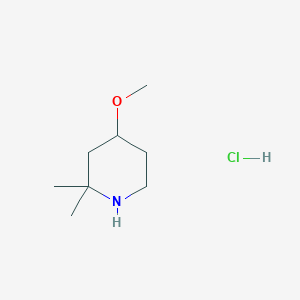

4-Methoxy-2,2-dimethylpiperidine;hydrochloride

Description

BenchChem offers high-quality 4-Methoxy-2,2-dimethylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,2-dimethylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,2-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)6-7(10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPQABGWZVEGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-2,2-dimethylpiperidine Hydrochloride: Structural Analysis & Synthetic Utility

Executive Technical Summary

4-Methoxy-2,2-dimethylpiperidine hydrochloride is a specialized heterocyclic building block used in the design of metabolically stable pharmaceutical agents. It belongs to the class of gem-dimethyl-substituted piperidines, a structural motif prized in medicinal chemistry for its ability to restrict conformational flexibility (Thorpe-Ingold effect) and block oxidative metabolism at the

This compound serves as a critical amine intermediate in the synthesis of renin inhibitors, MDM2-p53 interaction inhibitors, and various neuroactive carboxamides. Its structural uniqueness lies in the steric bulk of the C2 gem-dimethyl group, which desymmetrizes the ring and influences the equatorial/axial preference of the C4-methoxy substituent.

| Property | Data |

| Chemical Formula | |

| Molecular Weight | 179.69 g/mol (Salt); 143.23 g/mol (Free Base) |

| Core Scaffold | Piperidine |

| Key Substituents | 2,2-dimethyl (geminal), 4-methoxy (ether) |

| Electronic State | Cationic ammonium salt (at physiological pH) |

| Primary Utility | Metabolic blocking, conformational control in drug design |

Structural & Conformational Analysis

The Gem-Dimethyl Effect

The introduction of two methyl groups at the C2 position creates a significant steric environment that distinguishes this molecule from a simple 4-methoxypiperidine.

-

Conformational Locking: The bulky methyl groups at C2 create 1,3-diaxial interactions if the ring attempts to flip. This biases the piperidine ring strongly toward a specific chair conformation where the C2-methyls are accommodated with minimal strain.

-

Metabolic Shielding: In unsubstituted piperidines, the

-carbons (C2 and C6) are primary sites for CYP450-mediated oxidative metabolism (N-dealkylation or ring oxidation). The gem-dimethyl group at C2 effectively blocks this "soft spot," extending the half-life (

Stereochemistry at C4

The C4 position bearing the methoxy group is a chiral center. Although often synthesized as a racemate, the relative stereochemistry between the C4-methoxy group and the C2-methyls is critical.

-

Equatorial Preference: Thermodynamic stability favors the C4-methoxy group in the equatorial position to avoid 1,3-diaxial strain with the axial methyl group at C2.

Synthetic Methodology

The synthesis of 4-Methoxy-2,2-dimethylpiperidine hydrochloride typically proceeds from the commercially available precursor 2,2-dimethyl-4-piperidone . The following protocol outlines a scalable route validated in patent literature (e.g., WO2021055630A1).

Retrosynthetic Analysis

The target is accessed via:

-

Reduction of the ketone to an alcohol.

-

O-Alkylation (Methylation) of the alcohol.

-

Salt Formation to the hydrochloride.

Detailed Experimental Protocol

Step 1: Reduction of 2,2-Dimethyl-4-piperidone

-

Reagents: 2,2-dimethyl-4-piperidone, Sodium Borohydride (

), Methanol. -

Procedure:

-

Dissolve 2,2-dimethyl-4-piperidone (1.0 eq) in methanol at 0°C.

-

Add

(1.1 eq) portion-wise to control hydrogen evolution. -

Stir at room temperature for 2 hours until TLC indicates consumption of ketone.

-

Quench with water, extract with dichloromethane (DCM), and concentrate to yield 2,2-dimethylpiperidin-4-ol .

-

Step 2: N-Protection (Optional but Recommended)

-

Note: Direct methylation of the free amine can lead to N-methylation. Protection with a Boc group is standard.

-

Reagents:

, -

Product: tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate.

Step 3: O-Methylation

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-2,2-dimethylpiperidin-4-ol in anhydrous THF under

. -

Cool to 0°C and add NaH (1.2 eq). Stir for 30 min to form the alkoxide.

-

Add MeI (1.1 eq) dropwise.

-

Warm to room temperature and stir for 4-12 hours.

-

Quench with saturated

, extract with EtOAc, and purify via silica column chromatography.

-

Step 4: Deprotection and Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the methylated intermediate in minimal dioxane.

-

Add 4M HCl/Dioxane (5 eq). Stir for 2 hours.

-

The product, 4-Methoxy-2,2-dimethylpiperidine hydrochloride , precipitates as a white solid.

-

Filter and wash with diethyl ether.

-

Figure 1: Synthetic pathway from commercial ketone precursor to the final hydrochloride salt.

Applications in Drug Discovery[1][2][3]

Metabolic Stability Engineering

The 2,2-dimethyl substitution is a classic medicinal chemistry tactic known as "metabolic blocking."

-

Mechanism: CYP450 enzymes typically oxidize the carbon

to the nitrogen (C2/C6). By replacing the C2 protons with methyl groups, this pathway is sterically hindered and chemically blocked (no H to abstract). -

Outcome: Increased oral bioavailability and half-life (

).

Pharmacophore Features[4][5][6]

-

H-Bonding: The ether oxygen at C4 acts as a hydrogen bond acceptor.

-

Cationic Center: The secondary amine (at physiological pH) is protonated, providing a key ionic interaction point (e.g., with Aspartate residues in protease active sites like Renin or BACE1).

-

Lipophilicity Tuning: The methoxy group modulates the logP, making the molecule less lipophilic than a cyclohexyl analog but more lipophilic than a hydroxyl analog, optimizing membrane permeability.

Figure 2: Pharmacophore map highlighting the functional roles of specific structural motifs.

Analytical Characterization Data (Expected)

Researchers characterizing this compound should expect the following spectral signatures.

| Technique | Expected Signals | Interpretation |

| Gem-dimethyl protons ( | ||

| Methoxy group ( | ||

| Methine proton at C4 ( | ||

| Ammonium protons ( | ||

| Methyl carbons. | ||

| Methoxy carbon. | ||

| C4 (Ether linkage). | ||

| Mass Spec (ESI+) | m/z 144.14 | Matches free base formula |

References

-

World Intellectual Property Organization. (2021). Substituted, saturated and unsaturated N-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.[1] WO2021055630A1. Link

-

Sigma-Aldrich. (n.d.). 4-Methoxy-2,2-dimethylpiperidine hydrochloride Product Search.[2] Retrieved from Sigma-Aldrich Catalog. Link

- Beak, P., & Lee, W. K. (1989). -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines. Journal of Organic Chemistry, 54(2), 458–464. (Foundational chemistry for substituted piperidines).

-

ChemScene. (n.d.). 2,2-Dimethylpiperidin-4-one (Precursor CAS 858264-10-5).[3]Link

Sources

- 1. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]

- 2. 2166006-24-0,(S)-(1-Boc-3,3-difluoro-4-piperidyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. chemscene.com [chemscene.com]

2,2-dimethylpiperidine derivatives in medicinal chemistry

The Gem-Dimethyl Effect in Heterocycles: A Technical Guide to 2,2-Dimethylpiperidine

Executive Summary: The Strategic Imperative

In the landscape of medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12 marketed drugs (e.g., Donepezil, Fentanyl).[1] However, the unsubstituted piperidine ring presents two distinct liabilities:

-

Metabolic Vulnerability: The

-carbons adjacent to the nitrogen are prime sites for CYP450-mediated oxidation, leading to rapid N-dealkylation and clearance.[1][2] -

Conformational Floppiness: The low energy barrier for chair-to-chair interconversion can result in high entropic penalties upon binding to a protein target.[2]

The 2,2-dimethylpiperidine motif offers a precision engineering solution.[1][2] By introducing a gem-dimethyl group at the

Physicochemical & Conformational Landscape

The introduction of two methyl groups at the 2-position drastically alters the electronic and steric profile of the ring compared to the parent piperidine.[1]

Comparative Data Profile

| Property | Piperidine | 2,2-Dimethylpiperidine | Impact on MedChem Design |

| pKa (Conj.[2] Acid) | ~11.1 | ~10.2 - 10.9 | Basicity Modulation: Steric bulk hinders solvation of the cation, lowering pKa and improving membrane permeability (logD).[1][2] |

| LogP (Calc) | 0.84 | 1.3 - 1.5 | Lipophilicity: Increases lipophilicity, aiding blood-brain barrier (BBB) penetration but requiring solubility monitoring.[2] |

| Conformation | Fluxional Chair | Biased/Locked | Entropy: Reduces rotational freedom; the gem-dimethyl group prefers the equatorial/axial split to minimize 1,3-diaxial strain.[1][2] |

| Metabolic Liability | High ( | Low (Steric Shield) | Stability: Blocks the primary site of CYP450 oxidative attack.[1] |

The Conformational "Lock"

Unlike 1,2-dimethylpiperidine, where the methyl group simply adopts an equatorial position, the 2,2-dimethyl substitution forces one methyl group into an axial position.[1] This creates significant 1,3-diaxial interactions with protons at C4 and C6.[1]

To relieve this strain, the ring often distorts from a perfect chair into a twist-boat or a flattened chair conformation.[1][2] In drug design, this is exploited to pre-organize the pharmacophore, reducing the entropic cost of binding (

Synthetic Challenges & Solutions

Synthesizing 2,2-dimethylpiperidine is non-trivial.[2] Standard nucleophilic substitution (e.g., reacting 1,5-dibromopentane with tert-butylamine) often fails or proceeds in low yield due to the steric hindrance at the quaternary carbon formation step.[1]

The Preferred Route: Glutarimide Reduction

The most robust, scalable protocol involves the construction of the ring before reduction.[1] This avoids the difficult formation of the C-N bond at a crowded center.[1]

Step-by-Step Protocol:

-

Cyclization: Reaction of 3,3-dimethylglutaric anhydride with a primary amine (or ammonia) to form 3,3-dimethylglutarimide.[1][2][3]

-

Reduction: Global reduction of the dione to the amine using Lithium Aluminum Hydride (LiAlH

).[1]

Detailed Experimental Protocol (Self-Validating):

-

Reagents: 3,3-Dimethylglutaric anhydride (1.0 eq), Benzylamine (1.05 eq), Toluene, LiAlH

(4.0 eq), THF (anhydrous).[1] -

Step 1 (Imide Formation):

-

Step 2 (Reduction):

-

Suspend LiAlH

in dry THF at 0°C under Argon. -

Add the imide solution dropwise (exothermic!).[1]

-

Reflux for 12 hours. Mechanism: Hydride attacks carbonyl carbons; the gem-dimethyl group does not interfere with carbonyl reduction.[1][2]

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1][2]

-

-

Validation:

H NMR will show the disappearance of carbonyl signals (~170 ppm in

Synthetic Decision Tree (Visualization)

Figure 1: Synthetic decision tree comparing the robust Glutarimide route against the lithiation route.

Case Study: Metabolic Blocking in Lead Optimization

A primary application of the 2,2-dimethyl motif is the inhibition of oxidative metabolism.[1]

The Problem: In many piperidine-based drugs, the CYP450 enzyme abstracts a hydrogen atom from the

The Solution: Replacing the

Mechanism of Action (Visualization)

Figure 2: Mechanistic comparison of metabolic fate. The 2,2-dimethyl motif eliminates the H-abstraction pathway.[1]

Real-World Application: In the optimization of Renin inhibitors, researchers utilized 2,2-dimethyl substituted piperazine/piperidine scaffolds (e.g., compound DS-8108b analogs) to manage pharmacokinetic profiles.[1][2] The steric bulk not only improved stability but also reduced hERG channel inhibition—a common cardiac toxicity liability for basic amines—by masking the basic nitrogen [1, 2].[1]

References

-

Lead optimization of 5-amino-6-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)-4-hydroxyhexanamides... Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

-

Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides... Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

-

2,2-Dimethylpiperidine (Compound Summary) Source: PubChem URL:[1][2][Link][1][4]

-

Glutarimide Alkaloids Through Multicomponent Reaction Chemistry Source: European Journal of Organic Chemistry (2018) URL:[Link][1]

-

Preparation of N- and C-Functionally-Substituted Glutarimides Source: ResearchGate (Review) URL:[1][Link]

Sources

Strategic Stabilization of Piperidine Pharmacophores: The Gem-Dimethyl Effect & Metabolic Resilience

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its nitrogen-adjacent carbons (

This guide details the Gem-dimethyl effect (and the related Thorpe-Ingold effect) as a precision engineering tool to mitigate these risks. By introducing geminal methyl groups, researchers can sterically occlude metabolic soft spots and conformationally restrict the pharmacophore, thereby extending half-life (

The Metabolic Vulnerability of Piperidine[1]

To solve the stability problem, one must first understand the mechanism of failure. The piperidine ring is electron-rich, making it a prime target for CYP450 isoforms (predominantly CYP2D6 and CYP3A4).

The Mechanism of Bioactivation

The metabolic degradation of piperidine typically follows a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism:

- -Hydroxylation: The CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6).

-

Carbinolamine Formation: The resulting radical recombines with hydroxyl, forming an unstable carbinolamine.

-

Iminium Ion Collapse: The carbinolamine spontaneously dehydrates to form an electrophilic iminium ion.

-

Fate: This intermediate is either hydrolyzed (ring opening) or trapped by nucleophiles (glutathione, or worse, host proteins), leading to toxicity.

Visualization of the Metabolic Blockade

The following diagram illustrates the standard oxidation pathway and how gem-dimethyl substitution arrests this process.

Figure 1: Comparative pathway analysis showing the bioactivation of unsubstituted piperidine versus the metabolic blockade provided by

The Gem-Dimethyl Strategy: Mechanisms of Action

The "Gem-dimethyl effect" in this context operates through two distinct physicochemical levers:

Direct Steric Occlusion (The "Wall")

Placing two methyl groups at the C2 or C6 position (adjacent to Nitrogen) removes the abstractable protons entirely. If there is no Hydrogen to abstract,

The Thorpe-Ingold Effect (Conformational Restriction)

Classically, the Thorpe-Ingold effect describes the acceleration of cyclization due to bond angle compression. In metabolic stability, we utilize the conformational restriction aspect.

-

Mechanism: The bulky methyl groups repel each other and the ring residues, restricting the piperidine ring into a specific puckered conformation (often a twist-boat or rigid chair).

-

Impact: This rigidity increases the energy penalty for the molecule to adopt the "induced fit" conformation required by the CYP active site, effectively raising the activation energy (

) for metabolism.

Case Studies & Quantitative Impact

The following data summarizes the impact of gem-dimethyl substitution on Intrinsic Clearance (

Table 1: Impact of Methyl Substitution on Piperidine Stability

Data synthesized from mPGES-1 inhibitor optimization (Kuklish et al., 2016) and general SAR principles.

| Compound Structure | Substitution | HLM | Mechanism of Stabilization | |

| Piperidine (Base) | None | > 100 (High) | < 10 | Vulnerable to |

| Analog A | 2-methyl (mono) | 45 (Mod) | ~25 | Partial steric block; one |

| Analog B | 2,2-dimethyl (gem) | < 10 (Low) | > 120 | Complete |

| Analog C | 3,3-dimethyl (gem) | 12 (Low) | 95 | Conformational restriction (Thorpe-Ingold). |

Key Insight: While 2,2-dimethyl provides the superior metabolic block, it often incurs a higher steric penalty for target binding. The 3,3-dimethyl substitution (Analog C) is frequently the "Goldilocks" zone—offering significant stability via conformational restriction while maintaining target affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the gem-dimethyl effect in your series, use the following self-validating HLM protocol.

Reagents & Preparation

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

, 0.4 U/mL G6PDH). -

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Self-Validating QC Criteria

A valid assay run must meet these criteria:

-

Positive Control: Verapamil or Propranolol must show high clearance (

). -

Negative Control: Warfarin or Atenolol must show low clearance (

loss over 60 min). -

Linearity: The ln(concentration) vs. time plot must have

. -

Mass Balance: Internal Standard signal variance across samples must be

.

Strategic Implementation in SAR

When applying the gem-dimethyl effect, consider the Lipophilicity Tax . Adding two methyl groups increases cLogP by approximately 0.8 - 1.0 log units. This can negatively impact solubility and increase non-specific binding.

Recommended Strategy:

-

Scan: Synthesize the 3,3-dimethyl and 4,4-dimethyl analogs first (Conformational check).

-

Block: If

-oxidation is confirmed by metabolite ID (MetID), synthesize the 2,2-dimethyl or 2,6-dimethyl analogs. -

Compensate: If cLogP becomes too high, consider using a Spiro-oxetane as a bioisostere for the gem-dimethyl group. The oxetane provides similar steric bulk and conformational restriction but lowers cLogP due to the oxygen atom.

References

-

Kuklish, S. L., et al. (2016).[1] "Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.[1] [Link]

-

Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators, 136, 90-95.[2] [Link]

-

Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] [Link][3]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability" (Chapter).[4][5][6] Elsevier.[1] [Link]

Sources

- 1. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mercell.com [mercell.com]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

Engineering Novel Sterically Hindered Piperidine Building Blocks: A Technical Guide for Advanced Drug Discovery and Catalysis

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals and advanced materials. However, standard unhindered piperidines often present significant liabilities, including high metabolic susceptibility (e.g., rapid CYP450-mediated oxidation) and off-target cytotoxicity driven by excessive nucleophilicity. The strategic introduction of steric bulk—yielding sterically hindered piperidines —represents a paradigm shift in molecular design. By decoupling Brønsted basicity from nucleophilicity, these novel building blocks enable the synthesis of highly selective catalysts, highly stable radical precursors (e.g., TEMPO), and next-generation endosomal escape enhancers for oligonucleotide delivery.

As an Application Scientist, this guide synthesizes the mechanistic causality behind these hindered systems and provides self-validating experimental protocols for their synthesis and application.

Mechanistic Causality: The Power of Steric Bulk

To leverage hindered piperidines effectively, one must understand the physicochemical causality introduced by steric shielding around the nitrogen center.

Decoupling Basicity from Nucleophilicity in Drug Delivery

In the development of Endosomal Escape Enhancers (EEEs) for oligonucleotide therapeutics, the delivery vehicle must possess sufficient basicity to induce the "proton sponge" effect within the acidic endosome. However, highly nucleophilic amines cause severe cellular toxicity by indiscriminately alkylating or binding to off-target cellular electrophiles. The introduction of gem-dimethyl substitutions on the piperidine ring (e.g., EEE32 and EEE34 analogs) successfully lowers the nucleophilicity of the nitrogen atom while preserving its Brønsted basicity[1]. This structural modification prevents undesired cellular interactions, drastically improving the therapeutic window and tolerability of the delivery system[1].

Radical Stabilization and HAT Catalysis

In materials science and photoredox catalysis, hindered amines are prized for their ability to form exceptionally stable radical species.

-

HALS and TEMPO: 2,2,6,6-Tetramethylpiperidine (TEMP) serves as the foundational building block for Hindered Amine Light Stabilizers (HALS) and the persistent radical TEMPO[2]. The bulky methyl groups physically block dimerization and disproportionation pathways, allowing the nitroxyl radical to act as a highly selective oxidation catalyst and radical scavenger[2].

-

Hydrogen Atom Transfer (HAT): In photochemical C–H functionalization, mono-hindered piperidines (like cis-2,6-dimethylpiperidine) act as superior HAT agents. Their steric bulk prevents unwanted N-alkylation or side reactions with electrophilic reagents like N-chlorosuccinimide (NCS), allowing the selective generation of a piperidine radical cation that cleanly abstracts hydrogen atoms from non-resonant substrates[3].

Quantitative Profiling of Piperidine Scaffolds

The following table summarizes the causal relationship between structural hindrance and physicochemical behavior, guiding the selection of appropriate building blocks for specific applications.

| Building Block Class | Representative Compound | Approx. pKa | Relative Nucleophilicity | Primary Application | Key Structural Benefit |

| Unhindered | Piperidine | ~11.2 | High | General Synthesis | High reactivity; broad utility but prone to off-target binding. |

| Mono-hindered | cis-2,6-Dimethylpiperidine | ~10.9 | Moderate | HAT Catalysis[3] | Balances basicity with controlled radical generation potential. |

| Di-hindered | 2,2,6,6-Tetramethylpiperidine | ~11.1 | Very Low | HALS / TEMPO[2] | Complete steric shielding prevents N-alkylation and stabilizes radicals. |

| Spirocyclic | 2-Spiro diazaspiro[5.5]undecane | ~9.5 - 10.5 | Site-Dependent | Library Synthesis | Differential steric hindrance enables strict regioselective functionalization. |

| Gem-dimethyl | EEE32 / EEE34 Analogs | ~10.0 | Low | Oligo Delivery[1] | Retains endosomal proton sponge effect with minimized cytotoxicity. |

Advanced Synthetic Workflows and Visualizations

Castagnoli-Cushman Synthesis of Spirocyclic Piperidines

To access complex 3D chemical space, the Castagnoli-Cushman reaction between dicarboxylic anhydrides and cyclic imines provides direct access to spirocyclic lactams. These 2-spiro piperidines contain two secondary amine functionalities with vastly different steric environments, creating the perfect foundation for regioselective library development.

Caption: Castagnoli-Cushman workflow for spirocyclic piperidines.

Photochemical C–H Chlorination via HAT

Cross-coupling of sterically hindered piperidines requires precise catalytic control[4]. In radical chlorination workflows, the hindered piperidine acts not as a substrate, but as a catalytic HAT agent.

Caption: Photochemical HAT chlorination via hindered piperidine radical cation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the mechanistic causality is continuously verified through analytical checkpoints.

Protocol 1: Regioselective Functionalization of a Diazaspirocyclic Piperidine

Objective: Synthesize a mono-functionalized 2-spiro piperidine building block by exploiting differential steric hindrance. Causality: The spirocyclic core possesses two secondary amines. The nitrogen adjacent to the spirocenter is highly sterically hindered. By strictly controlling the stoichiometry (1.0 equiv) and utilizing low temperatures, electrophilic attack is kinetically restricted to the less hindered nitrogen, preventing over-functionalization.

-

Castagnoli-Cushman Condensation: In a sealed tube, combine the cyclic imine (1.0 equiv) and dicarboxylic anhydride (1.1 equiv) in anhydrous xylene. Heat to 140°C for 12 hours.

-

Isolation: Cool the mixture to room temperature. Precipitate the spirocyclic lactam intermediate and wash thoroughly with diethyl ether to remove unreacted anhydride. Validation Checkpoint: Confirm the mass of the intermediate via LC-MS before proceeding.

-

Regioselective Carbamoylation: Dissolve the purified spirocyclic piperidine in anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath. Add m-tolyl isocyanate (exactly 1.0 equiv) dropwise over 10 minutes. Stir for 2 hours at 0°C.

-

Self-Validation (NMR): Purify the product via flash chromatography (MeOH/DCM gradient). Validate regioselectivity using

H NMR. The protons adjacent to the highly hindered nitrogen must show no significant downfield chemical shift, confirming that carbamoylation occurred exclusively at the less hindered moiety.

Protocol 2: Photochemical C–H Chlorination using a Hindered Piperidine HAT Catalyst

Objective: Perform highly selective radical chlorination of non-resonant heterobenzylic C–H bonds[3]. Causality: Unhindered amines would undergo rapid, irreversible N-chlorination. Utilizing cis-2,6-dimethylpiperidine ensures that upon reaction with NCS and light, a stable piperidine radical cation is formed. This radical cation is sterically protected from degradation, allowing it to act purely as a Hydrogen Atom Transfer (HAT) catalyst.

-

Reaction Setup: In an oven-dried 8 mL borosilicate vial equipped with a stir bar, add the heterobenzylic substrate (1.0 equiv, 0.2 mmol), N-chlorosuccinimide (NCS, 1.5 equiv), and cis-2,6-dimethylpiperidine (0.2 equiv).

-

Solvent & Degassing: Add 2.0 mL of anhydrous acetonitrile. Seal the vial with a PTFE-lined septum cap. Sparge the solution with argon gas for 10 minutes. Causality: Dissolved oxygen is a potent radical scavenger and will prematurely quench the piperidine radical cation.

-

Photochemical Activation: Place the vial in a photoreactor equipped with a 450 nm blue LED array. Irradiate at room temperature for 16 hours with vigorous stirring.

-

Workup & Self-Validation: Quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3 x 5 mL), dry over Na

SO

References

Sources

- 1. Design and screening of novel endosomal escape compounds that enhance functional delivery of oligonucleotides in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vupinternational.com [vupinternational.com]

- 3. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Guide: The 4-Substituted 2,2-Dimethylpiperidine Scaffold

Strategies for Conformational Control and Metabolic Stabilization in Drug Discovery

Executive Summary

The piperidine ring is the third most frequently used heterocycle in U.S. FDA-approved drugs.[1] However, the unsubstituted piperidine scaffold often suffers from rapid oxidative metabolism at the

This guide provides a technical roadmap for synthesizing, analyzing, and deploying this scaffold, moving beyond basic chemistry into application-specific optimization.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect[1]

Conformational Anchoring

In a standard piperidine, the ring undergoes rapid chair-chair interconversion (ring flipping). Substituents at the 4-position oscillate between axial and equatorial orientations, often necessitating an entropic penalty upon binding to a protein target.[1]

In 2,2-dimethylpiperidine , the gem-dimethyl group imposes a severe steric penalty on specific conformers.

-

The "Anchor" Mechanism: The C2-methyl group occupying the axial position creates significant 1,3-diaxial interactions with axial protons at C4 and C6.[1]

-

Result: The ring is strongly biased toward a single chair conformation where the bulkiest substituents avoid these 1,3-diaxial clashes.[1] For 4-substituted derivatives, this typically forces the C4-substituent into an equatorial position to minimize steric strain, effectively "pre-organizing" the molecule for receptor binding.[1]

Physicochemical Modulation

The introduction of the 2,2-dimethyl motif alters key properties relative to the parent piperidine:

| Property | Effect of 2,2-Dimethyl Substitution | Mechanism |

| Lipophilicity (cLogP) | Increases by ~0.6 – 0.9 units | Addition of two hydrophobic methyl groups.[1] |

| Basicity (pKa) | Decreases by 0.5 – 1.0 units | Steric hindrance around the nitrogen impairs solvation of the protonated ammonium species. |

| Metabolic Stability | Increases ( | Steric blockade of CYP450 access to the C2 |

Part 2: Synthetic Access (The Challenge of Sterics)

Synthesizing the 2,2-dimethyl system is more challenging than standard piperidines due to the steric hindrance at the nitrogen adjacent carbon. Standard alkylation of amines with halides often fails or proceeds with poor yields.

Retrosynthetic Analysis (Graphviz)

The most robust route to 4-substituted 2,2-dimethylpiperidines is via the Reductive Amination of the corresponding ketone intermediate: 2,2-dimethylpiperidin-4-one .[1]

Caption: Retrosynthetic workflow showing the critical intermediate 2,2-dimethylpiperidin-4-one.

Protocol: Reductive Amination of 2,2-Dimethylpiperidin-4-one

Objective: Install a functionalized amine at the 4-position.[1] Challenge: The steric bulk of the gem-dimethyl group at C2 can retard the formation of the iminium ion intermediate. Solution: Use of Sodium Triacetoxyborohydride (STAB) in a slightly acidic media to drive equilibrium.

Materials:

-

Substrate: 2,2-Dimethylpiperidin-4-one (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried round-bottom flask under

, dissolve 2,2-dimethylpiperidin-4-one in DCE (0.1 M concentration). -

Add the amine and acetic acid.

-

Critical Step: Stir at Room Temperature (RT) for 1–2 hours. Unlike simple piperidones, this hindered ketone requires time to establish the iminium equilibrium before the reducing agent is added.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 15 minutes. (STAB is preferred over

for lower toxicity and better selectivity in the presence of the hindered ketone). -

Allow the reaction to warm to RT and stir for 12–24 hours.

-

-

Workup:

-

Quench with saturated aqueous

until gas evolution ceases. -

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[2]

-

-

Purification:

-

Flash chromatography (typically MeOH/DCM gradients with 1%

to manage the basic amine tailing).

-

Part 3: Metabolic "Armor" & Medicinal Utility[3]

The primary driver for adopting this scaffold is Metabolic Stability .

The Mechanism of Blockade

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the carbon alpha to the nitrogen (

-

Standard Piperidine: Two available

-sites (C2 and C6).[1] Rapid oxidation. -

2,2-Dimethylpiperidine:

-

Site C2: Quaternary carbon. Oxidation Impossible. [1]

-

Site C6: The steric bulk of the C2-methyls can distally hinder the enzyme's approach to the C6 position, depending on the specific CYP isoform binding pocket.

-

Logic Diagram: Metabolic Fate

Caption: Comparison of metabolic susceptibility between standard and 2,2-dimethyl scaffolds.[1]

Part 4: Comparative Data Profile

When deciding to transition a lead series from a piperidine to a 2,2-dimethylpiperidine, expect the following shifts in data.

| Assay | Standard Piperidine | 2,2-Dimethylpiperidine | Interpretation |

| HLM Stability ( | < 15 min | > 45 min | Blockade of major metabolic soft spot.[1] |

| Solubility (Kinetic) | High | Moderate | Increased lipophilicity requires formulation adjustment (e.g., salt formation). |

| hERG Inhibition | Variable | Often Reduced | Steric bulk can disrupt |

| Selectivity | Low (Flexible) | High (Rigid) | Locked conformation reduces off-target binding to promiscuous receptors.[1] |

References

-

Conformational Analysis of Piperidines

- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- Source: ACS Omega, 2022.

-

URL:[Link]

-

Synthetic Protocol (Reductive Amination)

-

Metabolic Stability Strategies

-

General Piperidine Synthesis

- Title: Preparation of Piperidines, Part 3: Substituted

- Source: Synthesis with Florencio Zaragoza (YouTube/Lectures).

-

URL:[Link]

Sources

- 1. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Piperidines

An In-Depth Technical Guide to 4-Methoxy-2,2-dimethylpiperidine HCl: A Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets. Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic profiles.[1]

This guide focuses on a specific, thoughtfully designed derivative: 4-Methoxy-2,2-dimethylpiperidine HCl . While a dedicated CAS number for this precise salt is not prominently listed in major chemical databases, its structure represents a deliberate convergence of functional groups aimed at enhancing its utility as a building block in drug development. By deconstructing its molecular architecture, we can understand the rationale behind its design and anticipate its chemical behavior and potential applications. This document serves as a technical primer for researchers and scientists, offering insights into its synthesis, characterization, and strategic deployment in research and development.

Part 1: Molecular Structure and Design Rationale

The structure of 4-Methoxy-2,2-dimethylpiperidine combines three key features onto a piperidine core, each contributing distinct properties. The hydrochloride salt form further enhances its utility for laboratory and pharmaceutical applications.

Caption: Structure of 4-Methoxy-2,2-dimethylpiperidine HCl.

Analysis of Structural Components

| Component | Rationale & Anticipated Impact |

| Piperidine Core | A proven scaffold that provides a robust, six-membered heterocyclic framework. It serves as the foundation for orienting other functional groups and is known to improve pharmacokinetic (ADME) properties in many drug candidates.[1] |

| 2,2-Dimethyl Group | The gem-dimethyl substitution at the C2 position introduces significant steric bulk adjacent to the nitrogen atom. This feature is critical for two reasons: 1) It can provide metabolic stability by sterically hindering enzymatic degradation (e.g., N-dealkylation).[2] 2) It restricts the conformational flexibility of the ring, which can lead to higher binding affinity and selectivity for a specific biological target. |

| 4-Methoxy Group | The ether linkage at the C4 position is a polar feature that can act as a hydrogen bond acceptor. Its presence influences the molecule's overall polarity, solubility, and interactions with target proteins. Unlike a hydroxyl group, the methoxy group is not an acidic proton donor and is less susceptible to metabolic glucuronidation, potentially leading to a longer biological half-life. |

| Hydrochloride (HCl) Salt | The basic nitrogen of the piperidine is protonated to form a hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve a compound's stability, crystallinity, and aqueous solubility , making it easier to handle, formulate, and administer. |

Part 2: Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Methoxy-2,2-dimethylpiperidine would involve a multi-step process starting from commercially available materials. The following workflow is proposed based on established synthetic transformations for piperidine derivatives.[3]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2,2-dimethyl-1,2,3,6-tetrahydropyridine

-

Causality: This step aims to convert the ketone into a methyl enol ether. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the enolate, which is then trapped by the electrophilic methyl iodide (CH₃I). This is a standard Williamson ether synthesis adapted for an enolate.

-

Protocol:

-

To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF), add a solution of 2,2-dimethyl-4-piperidone (1.0 eq.) dropwise under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydropyridine intermediate.

-

Step 2: Synthesis of 4-Methoxy-2,2-dimethylpiperidine (Free Base)

-

Causality: The double bond of the enamine/imine tautomer in the intermediate must be reduced to form the saturated piperidine ring. Catalytic hydrogenation (H₂ over Pd/C) is a highly effective and clean method for this transformation.[4] An alternative, such as sodium borohydride (NaBH₄), can also be used, which reduces the iminium ion in equilibrium.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve the crude intermediate from Step 1 in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-Methoxy-2,2-dimethylpiperidine.

-

Step 3: Formation of the Hydrochloride Salt

-

Causality: Converting the oily or liquid free base amine into a solid, stable, and soluble salt is crucial for purification and handling. Introducing anhydrous HCl gas or a solution of HCl in an organic solvent protonates the basic piperidine nitrogen, leading to the precipitation of the hydrochloride salt.

-

Protocol:

-

Dissolve the crude free base from Step 2 in a minimal amount of a non-polar solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane dropwise with stirring until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-2,2-dimethylpiperidine HCl as a solid.

-

Part 3: Physicochemical and Analytical Profile

Predicting the properties of a novel compound is essential for its application. The following characteristics are estimated based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value / Range | Justification |

| Molecular Formula | C₈H₁₈ClNO | Sum of atoms in the hydrochloride salt. |

| Molecular Weight | 179.7 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Most hydrochloride salts of amines are crystalline solids.[5] |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane; insoluble in ether, hexanes. | The ionic nature of the HCl salt confers high polarity and water solubility. |

| pKa (of conjugate acid) | 9.5 - 10.5 | The 2,2-dimethyl groups may slightly decrease the basicity compared to piperidine (~11.1) due to steric hindrance to solvation of the protonated amine, but it will remain a strong base. |

Spectroscopic Characterization - A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they offer unambiguous validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Causality: This technique provides information on the number of different types of protons and their connectivity.

-

Expected Signals (in D₂O or DMSO-d₆):

-

A singlet integrating to 6H for the two equivalent methyl groups at C2.

-

A singlet integrating to 3H for the methoxy (–OCH₃) protons.

-

A broad singlet for the N-H proton (may exchange with D₂O).

-

A series of multiplets for the diastereotopic protons on the piperidine ring (C3, C4, C5, C6), which would require 2D NMR for full assignment.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Causality: This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals:

-

A quaternary carbon signal for C2.

-

Two distinct signals for the gem-dimethyl carbons.

-

A signal for the methoxy carbon.

-

Four distinct signals for the piperidine ring carbons (C3, C4, C5, C6).

-

-

-

Mass Spectrometry (MS):

-

Causality: MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Expected Result (ESI+): A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z = 144.14 (for C₈H₁₈NO⁺).

-

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies.

-

Expected Peaks:

-

A strong, broad absorption around 2400-2700 cm⁻¹ characteristic of an amine salt (N⁺-H stretch).

-

C-H stretching peaks around 2850-3000 cm⁻¹.

-

A characteristic C-O ether stretching peak around 1080-1150 cm⁻¹.

-

-

Part 4: Applications in Research and Drug Development

The unique combination of a sterically hindered amine, a polar ether group, and a proven heterocyclic core makes 4-Methoxy-2,2-dimethylpiperidine HCl a valuable building block for creating novel chemical entities with tailored properties.

Caption: Relationship between structure, properties, and applications.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting CNS receptors and transporters.[6] The features of this compound could be exploited to develop novel agents for neurological and psychiatric disorders. The methoxy group could engage in hydrogen bonding with receptor targets, while the gem-dimethyl group could enhance brain penetration and reduce metabolic clearance.

-

Scaffold for Combinatorial Chemistry: The secondary amine (after neutralization of the salt) serves as a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of diverse compounds for high-throughput screening. This makes it an ideal starting point for identifying new hit compounds.[6]

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule can be used as a fragment in FBDD campaigns. Its defined structure and vector for growth (at the nitrogen atom) allow for the systematic exploration of chemical space around a protein binding pocket.

Conclusion

4-Methoxy-2,2-dimethylpiperidine HCl is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. While not a household name, its design embodies key principles of contemporary drug discovery: incorporating a privileged scaffold, engineering metabolic stability, and fine-tuning physicochemical properties. This guide provides the foundational knowledge—from a plausible synthesis to predictive analytics and applications—for researchers to confidently integrate this high-value building block into their discovery programs, accelerating the journey toward novel and effective therapeutics.

References

- Google Patents. (1993). Process for preparing N-methoxy derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-4-piperidone.

-

PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

-

Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved February 27, 2026, from [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 27, 2026, from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2026). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpiperidine. Retrieved February 27, 2026, from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved February 27, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Deployment of Ether-Substituted Piperidine Scaffolds in Modern Medicinal Chemistry

[1]

Executive Summary: The Privileged Scaffold Evolution

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in FDA-approved therapeutics, appearing in over 70 marketed drugs. However, the "low-hanging fruit" of simple N-alkyl and C-aryl piperidines has been extensively harvested.[1] Modern drug discovery now pivots toward ether-substituted piperidine analogs (specifically 3- and 4-alkoxy/aryloxy derivatives).[1]

These analogs offer a tripartite advantage:

-

Metabolic Blocking: The ether linkage at the C4 position sterically and electronically impedes Cytochrome P450-mediated oxidation, a common clearance pathway for the piperidine ring.

-

Electronic Modulation: The ether oxygen acts as a specific Hydrogen Bond Acceptor (HBA), often critical for GPCR and kinase binding pockets.

-

Vector Control: Unlike direct aryl attachments, the ether linker introduces a specific bond angle (approx. 110°) that orients the distal aryl group into unique sub-pockets.

This guide details the strategic implementation of these scaffolds, moving from synthetic execution to biological validation.

Strategic Design & Synthetic Architecture

The synthesis of ether-substituted piperidines requires selecting the correct methodology based on the electronic nature of the electrophile. We categorize these into three primary workflows: Nucleophilic Aromatic Substitution (S_NAr) , Williamson Ether Synthesis , and Metal-Catalyzed Cross-Coupling .

Synthetic Decision Framework

The following decision tree illustrates the logic for selecting the optimal synthetic route.

Figure 1: Synthetic decision tree for selecting the optimal route based on electrophile electronics.

Comparative Methodology Analysis

| Parameter | Method A: S_NAr | Method B: Pd-Catalyzed C-O | Method C: Williamson Ether |

| Substrate Scope | Electron-deficient arenes/heteroarenes (e.g., 4-fluorobenzonitrile) | Electron-rich or neutral aryl halides | Primary/Secondary alkyl halides |

| Key Reagents | NaH, KOtBu, Cs₂CO₃ | Pd(OAc)₂, Biaryl phosphine ligands (e.g., RockPhos) | NaH, KH |

| Temperature | 0°C to 80°C | 80°C to 110°C | 0°C to RT |

| Scalability | High (Kilogram scale feasible) | Moderate (Cost of catalyst is limiting) | High |

| Common Pitfall | Regioselectivity in poly-halogenated systems | Catalyst poisoning by amines (requires N-protection) | Elimination side-products (E2) with secondary halides |

Detailed Experimental Protocols

The following protocols are designed for high reproducibility. Safety Note: All reactions involving sodium hydride (NaH) generate hydrogen gas and must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Protocol 1: Synthesis of tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate via S_NAr

Rationale: This protocol creates a robust aryl-ether linkage common in GPCR ligands.[1] We use N-Boc protection to prevent side reactions at the nitrogen.[1]

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[1]

-

4-Fluorobenzonitrile (1.2 eq)[1]

-

Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and cool under a stream of Argon.

-

Solubilization: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (600 mg, 15 mmol) portion-wise over 10 minutes. Observation: Vigorous bubbling (H₂) will occur.

-

Activation: Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

-

Addition: Add 4-Fluorobenzonitrile (1.45 g, 12 mmol) dropwise as a solution in DMF (5 mL).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1]

-

Quench: Cool back to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL).

-

Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Validation Criteria:

-

Yield: Expected >85%.

-

NMR: Appearance of aromatic doublets (approx. 7.0 and 7.6 ppm) and downfield shift of the piperidine C4-H (approx. 4.5 ppm).[1]

Biological Validation: Metabolic Stability

The primary advantage of the ether substitution at the 4-position is the blockade of metabolic "soft spots." The following assay validates this property.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To determine the Intrinsic Clearance (CL_int) and Half-life (t_1/2) of the synthesized analog compared to a 4-alkyl piperidine control.

Workflow Visualization:

Figure 2: Workflow for determining metabolic stability in liver microsomes.[1]

Methodology:

-

Incubation: Incubate the test compound (1 µM final conc.) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

-

Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

-

Time-Points: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 minutes.

-

Termination: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope = -k.[1]

-

Half-life (t_1/2) = 0.693 / k[1]

-

CL_int = (0.693 / t_1/2) * (mL incubation / mg microsomes)

-

Interpretation: Ether-substituted piperidines typically demonstrate a 2-5x increase in half-life compared to their 4-benzyl or 4-phenyl counterparts due to the removal of benzylic/allylic oxidation sites.[1]

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry, 10, 383–394. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. (Contextual reference for Pd-catalysis conditions adapted for ethers). [Link]

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(21-22), 1011-1020. (Supports the ADME benefits of ether linkers over biaryls). [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8979-8982. (Discusses ether modulation of lipophilicity and metabolic stability). [Link]

An In-depth Technical Guide to 2,2-dimethyl-4-methoxypiperidine and 4-methoxypiperidine: A Comparative Analysis for Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise molecular interactions with biological targets.[3][4] This guide provides a comprehensive technical comparison of two key piperidine derivatives: 4-methoxypiperidine and the sterically hindered 2,2-dimethyl-4-methoxypiperidine.

While both molecules share the 4-methoxy-substituted piperidine core, the introduction of a gem-dimethyl group at the C2 position in 2,2-dimethyl-4-methoxypiperidine drastically alters its stereoelectronic properties. This in-depth analysis will explore the synthesis, physicochemical characteristics, conformational behavior, reactivity, and potential applications of these two molecules, offering valuable insights for researchers and professionals in drug discovery and development.[5]

Synthesis of 4-Methoxypiperidine and 2,2-Dimethyl-4-methoxypiperidine

The synthetic accessibility of these piperidine derivatives is a critical consideration for their application in drug development programs.

Synthesis of 4-Methoxypiperidine

A common and efficient method for the synthesis of 4-methoxypiperidine involves the catalytic hydrogenation of a corresponding pyridine precursor.[6] A typical procedure is outlined below.[5]

Experimental Protocol: Synthesis of 4-Methoxypiperidine [5]

-

Precursor Preparation: The synthesis often starts from a commercially available substituted pyridine.

-

Hydrogenation: The pyridine derivative is dissolved in a suitable solvent, such as methanol.

-

Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the solution.

-

Reaction: The mixture is stirred under a hydrogen atmosphere at room temperature for a specified duration, typically 3 hours.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-methoxypiperidine.

Proposed Synthesis of 2,2-Dimethyl-4-methoxypiperidine

Direct literature on the synthesis of 2,2-dimethyl-4-methoxypiperidine is scarce. However, a plausible and efficient two-step synthesis can be proposed starting from the commercially available 2,2-dimethylpiperidin-4-one.

Experimental Protocol: Proposed Synthesis of 2,2-Dimethyl-4-methoxypiperidine

Step 1: Reduction of 2,2-Dimethylpiperidin-4-one to 2,2-Dimethyl-4-hydroxypiperidine

-

Dissolution: 2,2-Dimethylpiperidin-4-one (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent: Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,2-dimethyl-4-hydroxypiperidine.

Step 2: O-Methylation of 2,2-Dimethyl-4-hydroxypiperidine

-

Base Treatment: The 2,2-dimethyl-4-hydroxypiperidine (1.0 eq.) is dissolved in an aprotic solvent like tetrahydrofuran (THF). A strong base such as sodium hydride (NaH) (1.2 eq.) is added at 0 °C to deprotonate the hydroxyl group.

-

Methylation: A methylating agent, for instance, methyl iodide (CH₃I) (1.2 eq.), is added, and the reaction is allowed to proceed at room temperature.

-

Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to afford 2,2-dimethyl-4-methoxypiperidine.

Comparative Physicochemical Properties

The introduction of the gem-dimethyl group at the C2 position has a predictable impact on the physicochemical properties of the piperidine ring.

| Property | 4-Methoxypiperidine | 2,2-Dimethyl-4-methoxypiperidine |

| Molecular Formula | C₆H₁₃NO | C₈H₁₇NO |

| Molecular Weight | 115.17 g/mol [7] | 143.23 g/mol |

| Predicted pKa | 9.83 ± 0.10[1] | ~10.0 - 10.5 (Estimated) |

| Predicted LogP | 0.2[7] | ~1.0 - 1.5 (Estimated) |

Note: Properties for 2,2-dimethyl-4-methoxypiperidine are estimated based on the addition of two methyl groups to the 4-methoxypiperidine scaffold.

Conformational Analysis: The Impact of the Gem-Dimethyl Group

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation.[8] Both 4-methoxypiperidine and its 2,2-dimethyl analogue are expected to adopt a chair conformation to minimize torsional and angular strain.[3]

4-Methoxypiperidine

In 4-methoxypiperidine, the methoxy group can exist in either an axial or equatorial position. The conformational preference is determined by the A-value of the methoxy group, which is relatively small. This leads to a dynamic equilibrium between the two chair conformers, with a slight preference for the equatorial conformer to minimize 1,3-diaxial interactions.

2,2-Dimethyl-4-methoxypiperidine

The presence of the gem-dimethyl group at the C2 position significantly influences the conformational landscape of the piperidine ring. This is primarily due to the Thorpe-Ingold effect, which suggests that gem-disubstitution can favor certain conformations.[9][10]

The gem-dimethyl group introduces significant steric bulk, which is expected to have the following consequences:

-

Ring Puckering: The C2-gem-dimethyl group will likely cause some distortion of the ideal chair conformation.

-

Conformational Lock: The steric hindrance may restrict the ring inversion process, leading to a more rigid conformation compared to 4-methoxypiperidine.

-

Influence on Methoxy Group Orientation: The bulky gem-dimethyl group will likely influence the preferred orientation of the 4-methoxy group to minimize steric clashes.

Comparative Reactivity

The reactivity of the nitrogen lone pair is a key determinant of the utility of piperidine derivatives in synthesis.

N-Alkylation and N-Acylation of 4-Methoxypiperidine

The nitrogen in 4-methoxypiperidine is a good nucleophile and readily undergoes N-alkylation and N-acylation reactions under standard conditions.[11]

Reactivity of 2,2-Dimethyl-4-methoxypiperidine

The gem-dimethyl group at the C2 position is expected to significantly hinder the approach of electrophiles to the nitrogen lone pair.[3] This steric hindrance will likely lead to a marked decrease in the rate of N-alkylation and N-acylation reactions compared to 4-methoxypiperidine. While the basicity of the nitrogen may be slightly increased due to the electron-donating effect of the methyl groups, its nucleophilicity will be substantially reduced.[3]

Implications for Drug Development

The distinct structural and reactivity profiles of 4-methoxypiperidine and 2,2-dimethyl-4-methoxypiperidine have significant implications for their use in drug design.

-

4-Methoxypiperidine serves as a versatile scaffold where the nitrogen can be readily functionalized to explore structure-activity relationships. The flexibility of the ring allows for conformational adaptation to various binding pockets.

-

2,2-Dimethyl-4-methoxypiperidine offers a more rigid and sterically defined scaffold. The gem-dimethyl group can be used to:

-

Introduce Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Provide a Metabolic Block: The quaternary carbon at the C2 position can act as a metabolic block, preventing oxidation at this site and potentially increasing the metabolic stability of a drug candidate.[12]

-

Enforce a Specific Conformation: The steric bulk can lock the molecule into a specific conformation, which may be beneficial for binding to a particular target with high affinity and selectivity.

-

Modulate Basicity: The electron-donating nature of the methyl groups can fine-tune the pKa of the nitrogen, which is a critical parameter for drug-receptor interactions and solubility.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of 2,2-dimethyl-4-methoxypiperidine, the two methyl groups at the C2 position would appear as singlets. The protons on the piperidine ring would exhibit complex splitting patterns, and the chemical shifts would be indicative of their axial or equatorial orientation.

-

¹³C NMR: The ¹³C NMR spectrum would show a quaternary carbon signal for the C2 position and distinct signals for the two methyl carbons.

Mass Spectrometry (MS)

Under mass spectrometry conditions, both molecules are expected to show a prominent molecular ion peak.[4] The fragmentation patterns would be influenced by the substituents. For 2,2-dimethyl-4-methoxypiperidine, a characteristic fragmentation would be the loss of a methyl group to form a stable iminium ion.[13]

Conclusion

While 4-methoxypiperidine and 2,2-dimethyl-4-methoxypiperidine share a common core structure, the introduction of a gem-dimethyl group at the C2 position profoundly alters the molecule's properties. 4-Methoxypiperidine is a flexible and reactive building block, ideal for broad structure-activity relationship exploration. In contrast, 2,2-dimethyl-4-methoxypiperidine provides a more rigid, lipophilic, and sterically hindered scaffold. This inherent rigidity and metabolic stability can be strategically employed in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The choice between these two valuable piperidine derivatives will ultimately depend on the specific requirements of the therapeutic target and the desired properties of the drug candidate.

References

-

European Journal of Organic Chemistry. (2022). Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. Available at: [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Available at: [Link]

-

ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

OSTI.gov. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Available at: [Link]

-

PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. Available at: [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. Available at: [Link]

-

ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethylpiperidine. Available at: [Link]

-

Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

Chem-Station. (2016). Thorpe-Ingold Effect. Available at: [Link]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]

-

ACS Publications. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

-

ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]

-

Semantic Scholar. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Available at: [Link]

- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.

-

Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Available at: [Link]

-

ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxypiperidine. Available at: [Link]

-

ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

-

Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

-

ResearchGate. (n.d.). pK a values of common substituted piperazines. Available at: [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

-

Royal Society of Chemistry. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available at: [Link]

Sources

- 1. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 10. books.lucp.net [books.lucp.net]

- 11. benchchem.com [benchchem.com]

- 12. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

4-Methoxy-2,2-dimethylpiperidine: Sourcing, Synthetic Utility, and Handling Protocols for Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of sterically hindered, functionally rich building blocks is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Methoxy-2,2-dimethylpiperidine has emerged as a critical secondary amine in the synthesis of N-heterocyclic carboxamides, particularly for drug candidates targeting lysosomal storage diseases, neurodegenerative disorders, and oncology[1].

This technical whitepaper provides an in-depth analysis of the commercial sourcing landscape, the mechanistic rationale for utilizing this specific piperidine derivative, and field-proven experimental workflows for overcoming the severe steric hindrance it presents during amide coupling.

Chemical Identity & Physicochemical Profiling

When sourcing 4-Methoxy-2,2-dimethylpiperidine, researchers must choose between the free base and the hydrochloride (HCl) salt. As a Senior Application Scientist, I strongly recommend standardizing workflows around the HCl salt .

Causality for Salt Selection: The free base is typically an oil that is susceptible to aerial oxidation and volatilization, which introduces significant error during stoichiometric weighing. The HCl salt is a bench-stable crystalline solid, ensuring absolute precision during high-throughput parallel synthesis and scale-up operations.

Table 1: Physicochemical Comparison

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 1889408-03-0 | 2361643-57-2 |

| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol |

| Physical State | Viscous Liquid / Oil | Crystalline Solid |